molecular formula C7H8ClNO B104859 N-(4-chloro-2-methylphenyl)hydroxylamine CAS No. 71259-54-6

N-(4-chloro-2-methylphenyl)hydroxylamine

Cat. No.: B104859
CAS No.: 71259-54-6
M. Wt: 157.6 g/mol
InChI Key: AUSCDEYNRQDLBX-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methylphenyl)hydroxylamine: is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is a hydroxylamine derivative, characterized by the presence of a hydroxylamine group attached to a 4-chloro-2-methylphenyl ring. Its structure and reactivity make it a valuable tool in synthetic chemistry, drug development, and environmental studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chloro-2-methylphenyl)hydroxylamine typically involves the reaction of 4-chloro-2-methylaniline with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: N-(4-chloro-2-methylphenyl)hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitroso derivatives.

    Reduction: It can be reduced to form amines.

    Substitution: The hydroxylamine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed:

    Oxidation: Nitroso derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: N-(4-chloro-2-methylphenyl)hydroxylamine is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of hydroxylamine derivatives on cellular processes. It has been investigated for its potential to modulate enzyme activity and its role in oxidative stress.

Medicine: this compound has potential therapeutic applications due to its ability to interact with biological targets. It is being explored for its use in the development of new drugs, particularly in the treatment of diseases involving oxidative stress and inflammation.

Industry: In the industrial sector, this compound is used in the synthesis of dyes, polymers, and other materials. Its reactivity and stability make it a versatile component in various manufacturing processes.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methylphenyl)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can undergo redox reactions, leading to the formation of reactive intermediates that can modulate biological pathways. These interactions can result in changes in enzyme activity, gene expression, and cellular signaling.

Comparison with Similar Compounds

  • N-(2-chloro-4-methylphenyl)hydroxylamine
  • N-(4-chloro-2-methylphenyl)hydroxylamine

Comparison: While both compounds share a similar core structure, the position of the chlorine and methyl groups can significantly influence their reactivity and biological activity. This compound is unique in its specific substitution pattern, which can affect its interaction with biological targets and its overall stability .

Conclusion

This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry Its unique structure and reactivity make it a valuable tool for scientific research and industrial processes

Properties

IUPAC Name

N-(4-chloro-2-methylphenyl)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-5-4-6(8)2-3-7(5)9-10/h2-4,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUSCDEYNRQDLBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50991570
Record name 4-Chloro-N-hydroxy-2-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50991570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71259-54-6
Record name Benzenamine, 4-chloro-N-hydroxy-2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071259546
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-N-hydroxy-2-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50991570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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